molecular formula C18H17FN2O3 B2489480 3-fluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide CAS No. 887462-62-6

3-fluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2489480
M. Wt: 328.343
InChI Key: ZVAUNATUUNFZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds typically involves multi-step chemical reactions, starting from specific phenyl or pyrrolidin precursors. These processes may include nucleophilic substitution reactions, amidation, and the introduction of fluorine or methoxy groups at strategic positions on the benzene ring or the pyrrolidine nucleus to achieve the desired structural features and pharmacological properties (Schroeder et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of fluorinated benzamides reveals crucial insights into their geometry, electronic distribution, and potential interaction sites. X-ray diffraction (XRD) and density functional theory (DFT) calculations are commonly employed to determine the crystal structure and optimize the molecular geometry. These analyses provide detailed information on bond lengths, angles, and the overall three-dimensional arrangement of atoms, which are vital for understanding the compound's chemical behavior and biological activity (Huang et al., 2021).

Chemical Reactions and Properties

Fluorinated benzamides can undergo various chemical reactions, including nucleophilic aromatic substitution, which is often utilized to introduce or modify the fluorine-containing moiety. The presence of fluorine significantly affects the compound's reactivity by altering the electron density distribution on the benzene ring, thereby influencing its chemical behavior in biological systems and during synthetic transformations (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of fluorinated benzamides, including melting points, solubility, and crystallinity, are critical for their formulation and application in pharmaceuticals. These characteristics are influenced by the molecular structure, particularly the substituents' nature and position on the benzene ring and the pyrrolidine nucleus. Such properties are essential for predicting the compound's behavior in different solvents and under various conditions, impacting its stability, storage, and handling (Donnelly et al., 2008).

properties

IUPAC Name

3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-16-7-5-15(6-8-16)21-11-14(10-17(21)22)20-18(23)12-3-2-4-13(19)9-12/h2-9,14H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAUNATUUNFZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.